![molecular formula C10H10N4O2 B2917853 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid CAS No. 1539209-73-8](/img/structure/B2917853.png)
4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H9N3 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of “4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” is characterized by a pyrazole ring attached to a pyridine ring via an amino group . The pyrazole ring contains a methyl group at the 1-position . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” are not explicitly mentioned in the literature. Pyrazole derivatives, in general, are known to participate in a variety of chemical reactions due to their amphoteric nature .科学的研究の応用
1. Synthesis of Fused Pyridine-Carboxylic Acids
A library of fused pyridine-4-carboxylic acids, including structures like pyrazolo[3,4-b]pyridines, has been generated through the Combes-type reaction. This method involves acyl pyruvates and electron-rich amino heterocycles, followed by hydrolysis of the ester. These compounds underwent combinatorial transformations such as amide coupling and esterification, highlighting their potential in various synthetic applications (Volochnyuk et al., 2010).
2. Aurora Kinase Inhibition for Cancer Treatment
Compounds containing the 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid structure have shown potential as Aurora kinase inhibitors. These inhibitors can play a crucial role in treating cancer by targeting specific kinase activities involved in the regulation of cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).
3. Heterocyclic Compounds Synthesis
The synthesis of heterocyclic compounds, such as 1H-pyrazole-3-carboxamide, has been explored using reactions involving carboxylic acids and amino heterocycles. These reactions showcase the versatility of 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid derivatives in generating diverse molecular structures, which could be valuable in pharmaceutical and material science research (Yıldırım et al., 2005).
4. Synthesis and QSAR of Adenosine Receptor Inhibitors
In medicinal chemistry, derivatives of 4-aminopyrazolo[3,4-b]pyridines, structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid, have been synthesized and evaluated for their affinity toward adenosine receptors. This research could inform the development of novel therapeutics for diseases modulated by these receptors (Manetti et al., 2005).
5. Crystal Engineering Strategies
The study of carboxylic acid-pyridine supramolecular synthons in heterocyclic acids like 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid contributes to the field of crystal engineering. This research aids in understanding molecular assembly and designing new materials with desired properties (Vishweshwar et al., 2002).
将来の方向性
The future directions for research on “4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid” could include further exploration of its synthesis methods, determination of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could have potential applications in the development of new drugs.
特性
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10(15)16/h2-6H,1H3,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIJHMMWENXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

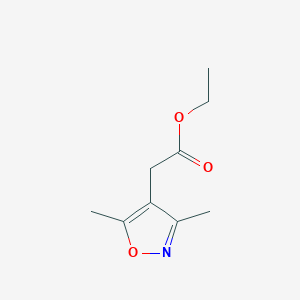
![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)
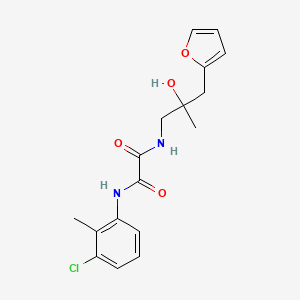
![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)
![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)
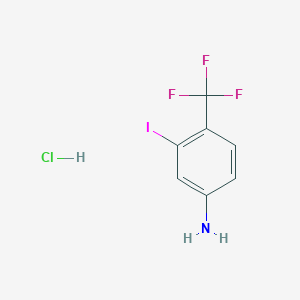
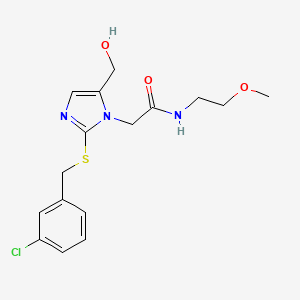
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2917784.png)
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2917787.png)
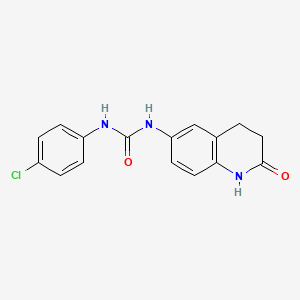
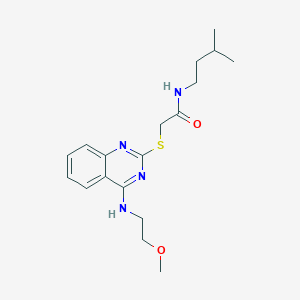
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)